Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Synthesis and Chemical Properties
- Schiff and Mannich Bases of Isatin Derivatives : The study involved synthesizing Schiff and Mannich bases from compounds that share structural similarities with Ethyl 4-methyl-2-(piperidin-4-yl)-1H-imidazole-5-carboxylate dihydrochloride, demonstrating their potential in forming complex chemical structures with applications in medicinal chemistry and drug design (Bekircan & Bektaş, 2008).
- Furan Ring Containing Organic Ligands : This research outlined the synthesis and characterization of furan ring-containing organic ligands, which, like this compound, show promise in the development of metal complexes with potential applications in catalysis and material science (Patel, 2020).
Biological Activities
- Anticancer Agents : A study focused on synthesizing propanamide derivatives bearing a piperidinyl-1,3,4-oxadiazole, aiming to evaluate them as anticancer agents. Such research underscores the potential of compounds with piperidine and imidazole groups in developing new anticancer therapies (Rehman et al., 2018).
- Antimycobacterial Activity : Novel imidazo[1,2-a]pyridine-3-carboxamide derivatives were synthesized and showed considerable activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, highlighting the therapeutic potential of structurally similar compounds in treating tuberculosis (Lv et al., 2017).
Physicochemical and Photophysical Investigation
- Biologically Active Pyridine-3-Carboxylate : This study prepared a compound through a multi-component reaction involving piperidine, showcasing its utility as a probe for determining the critical micelle concentrations of surfactants. Such compounds may serve in studying surfactant behavior in various industrial and pharmaceutical applications (Alsharif et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cyclooxygenase (cox) enzymes , which play a crucial role in inflammation and pain signaling.
Mode of Action
Based on the structural similarity to other compounds, it may interact with its targets, possibly cox enzymes , leading to changes in their activity. This interaction could potentially alter the signaling pathways associated with these targets.
Biochemical Pathways
If the compound does indeed target cox enzymes , it would affect the arachidonic acid pathway, leading to changes in the production of prostaglandins, thromboxanes, and prostacyclin . These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of blood flow.
Result of Action
If the compound does indeed target cox enzymes , its action could potentially result in reduced inflammation and pain sensation, given the role of these enzymes in these processes .
Future Directions
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years . The development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry .
Properties
IUPAC Name |
ethyl 5-methyl-2-piperidin-4-yl-1H-imidazole-4-carboxylate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2.2ClH/c1-3-17-12(16)10-8(2)14-11(15-10)9-4-6-13-7-5-9;;/h9,13H,3-7H2,1-2H3,(H,14,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUSMLYAOOASKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2CCNCC2)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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